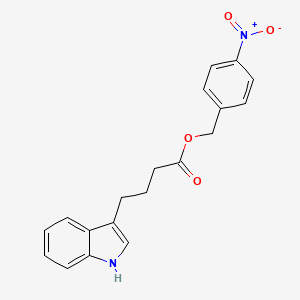

(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

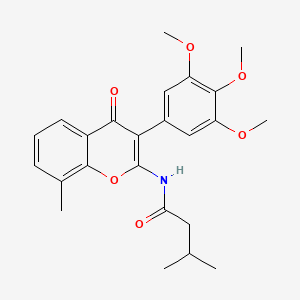

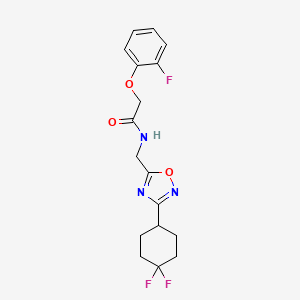

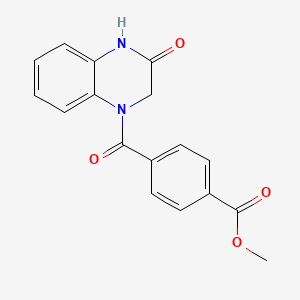

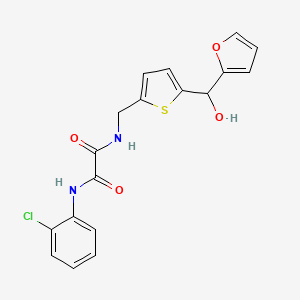

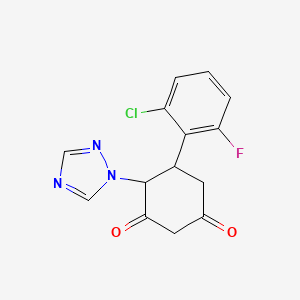

“(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate” is a compound with the CAS Number: 860784-02-7. It has a molecular weight of 338.36 and its IUPAC name is 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate . The compound is in solid form .

Molecular Structure Analysis

The InChI code for “(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate” is 1S/C19H18N2O4/c22-19(25-13-14-8-10-16(11-9-14)21(23)24)7-3-4-15-12-20-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,20H,3-4,7,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate” is a solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Anti-HIV Activity

Indole derivatives have been reported to show promise in anti-HIV activity through molecular docking studies. This suggests that 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate could potentially be used in the development of anti-HIV medications .

Antitubercular Activity

Compounds derived from indole have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. This indicates a potential application of 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate in treating tuberculosis .

Antibacterial Activity

Indole derivatives have shown high activity against various bacterial strains, including Salmonella Typhimurium and Staphylococcus aureus. This points to a possible use of 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate in creating new antibacterial agents .

Anti-inflammatory Activity

The indole nucleus has been found to inhibit cyclooxygenase, an enzyme involved in inflammation. Therefore, 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate could be explored for its anti-inflammatory properties .

Drug Development

Indole scaffolds are present in many synthetic drug molecules due to their ability to bind with high affinity to multiple receptors. This suggests that 4-nitrobenzyl 4-(1H-indol-3-yl)butanoate could be valuable in the development of new drugs .

Tissue Healing

Indole derivatives have been discovered to be potent cyclooxygenase inhibitors, which can aid in tissue healing by reducing inflammation and discomfort .

Safety and Hazards

Future Directions

Indole derivatives, such as “(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that future research could focus on developing new derivatives and exploring their potential applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets, leading to changes in cellular processes and functions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular levels.

properties

IUPAC Name |

(4-nitrophenyl)methyl 4-(1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-19(25-13-14-8-10-16(11-9-14)21(23)24)7-3-4-15-12-20-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,20H,3-4,7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXNQKWXKCTVBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitrobenzyl 4-(1H-indol-3-yl)butanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)

![Ethyl 4-({[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2969479.png)

![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2969481.png)

![5-(trifluoromethyl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2969482.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylthio)benzamide](/img/structure/B2969487.png)